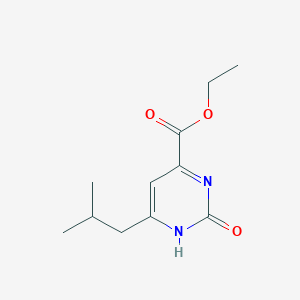

ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate

Description

Ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a substituted heterocyclic ring system. The core structure consists of a pyrimidine ring with a ketone group at the 2-position, an ethyl ester moiety at the 4-position, and a 2-methylpropyl (isobutyl) substituent at the 6-position.

Properties

IUPAC Name |

ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-16-10(14)9-6-8(5-7(2)3)12-11(15)13-9/h6-7H,4-5H2,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUPSAYQEKDMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=O)NC(=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Esterification: The carboxylic acid group at position 4 can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the 2-methylpropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under basic conditions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other esters.

Scientific Research Applications

Ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Materials Science: Investigated for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This interaction can disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate, we analyze structurally related pyrimidine derivatives and esters, focusing on substituent effects, hydrogen bonding, and crystallographic data.

Structural Analogues

Key analogues include:

Mthis compound : Substitution of ethyl with methyl ester may decrease lipophilicity.

Ethyl 6-phenyl-2-oxo-1H-pyrimidine-4-carboxylate : Aromatic phenyl substituent enhances π-π stacking interactions, contrasting with the aliphatic isobutyl group in the target compound.

Substituent Effects

The 2-methylpropyl group introduces steric hindrance, which could influence:

- Crystallinity : Bulky substituents often reduce crystal symmetry, complicating structure determination. SHELX-based refinement is critical for resolving such challenges .

- Hydrogen Bonding: The ketone at the 2-position and ester oxygen atoms participate in hydrogen-bonding networks.

Physicochemical Properties

| Property | This compound | Ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate | Mthis compound |

|---|---|---|---|

| Molecular Weight (g/mol) | ~238.3 (estimated) | ~196.2 | ~224.3 |

| LogP | ~1.8 (predicted) | ~0.9 | ~1.5 |

| Hydrogen Bond Donors | 1 (NH in pyrimidine ring) | 1 | 1 |

| Hydrogen Bond Acceptors | 4 (2 ketone O, 1 ester O, 1 ring N) | 4 | 4 |

Crystallographic Insights

For example, SHELXL enables precise modeling of disorder in the isobutyl group, while SHELXE could assist in phase determination for derivatives with heavy atoms . In contrast, compounds like those in (e.g., organophosphorus esters) exhibit distinct crystallization patterns due to stronger P=O/S hydrogen bonds, underscoring the variability in non-covalent interactions across compound classes .

Research Findings and Limitations

- Synthetic Challenges : The isobutyl group may complicate regioselective synthesis, requiring optimized protecting-group strategies.

- Biological Relevance : Pyrimidine esters are often explored as kinase inhibitors; the isobutyl substituent could enhance target binding via hydrophobic interactions.

- Gaps in Evidence : The provided sources lack direct data on the target compound, necessitating extrapolation from structural analogues and methodologies (e.g., SHELX for crystallography , graph set theory for hydrogen bonds ).

Biological Activity

Ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound features a pyrimidine ring with an ethyl ester group at position 4 and a 2-methylpropyl group at position 6. Its molecular formula is , and it possesses unique structural attributes that influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular processes:

- Nucleotide Mimicry : The pyrimidine ring structure allows the compound to mimic natural nucleotides, potentially interfering with nucleic acid synthesis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, disrupting metabolic pathways essential for cell survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibitory effects observed |

| Staphylococcus aureus | High susceptibility noted |

This compound's antimicrobial efficacy is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Properties

Studies have demonstrated that this compound has potential anticancer activity. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity:

The observed cytotoxic effects suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Anti-inflammatory Effects

Further investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammatory markers in vitro, indicating its possible application in treating inflammatory diseases.

Case Studies

- Antiviral Activity : A study focusing on the antiviral properties of pyrimidine derivatives found that this compound inhibited viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections such as Zika and dengue viruses .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound demonstrated protective effects on neuronal cells, reducing oxidative stress and improving cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.